molecular formula C16H16N2O4S B2963654 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine CAS No. 1797017-35-6

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine

Cat. No.: B2963654
CAS No.: 1797017-35-6
M. Wt: 332.37
InChI Key: YGYYEIBNXGASLH-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine-1-carboxylic acid, followed by coupling with pyridine derivatives. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and solvents like dichloromethane or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and halogenated pyridine compounds .

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine is unique due to its combination of a pyridine ring and an azetidine ring with a methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYYEIBNXGASLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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